molecular formula C6H15N3O4S B1663342 Galegine sulfate CAS No. 20284-78-0

Galegine sulfate

Cat. No.: B1663342
CAS No.: 20284-78-0
M. Wt: 225.27 g/mol
InChI Key: IMNZDWZLEPDBAP-UHFFFAOYSA-N
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Description

Galegine sulfate (CAS 20284-78-0) is a naturally occurring guanidine derivative originally isolated from the herb Galega officinalis L. (goat's rue) . Historically, the study of galegine was a milestone in the development of the anti-diabetic drug metformin, highlighting its significant research value in the field of metabolic diseases . Its primary research applications stem from its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation underlies several of its observed metabolic effects. In vitro studies demonstrate that galegine stimulates glucose uptake in adipocytes and muscle cells, inhibits lipolysis in fat cells, and suppresses the activity of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis . Furthermore, research in mice has shown that galegine administration reduces body weight, an effect that is only partially dependent on reduced food intake, suggesting a direct metabolic action . Beyond its metabolic role, recent in vitro investigations also indicate that galegine can trap methylglyoxal (MGO), a reactive carbonyl species that is a major precursor in the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications . This multifaceted profile makes this compound a valuable reference standard and a crucial tool for researchers studying metabolic pathways, insulin sensitivity, obesity, and the molecular mechanisms of AMPK activation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNZDWZLEPDBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942415
Record name Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14279-86-8, 20284-78-0
Record name Guanidine, N-(3-methyl-2-buten-1-yl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14279-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, (3-methyl-2-butenyl)-, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020284780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A is for AAV: The Definitive Guide to Vector Design, Scalable Manufacturing, and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adeno-Associated Virus (AAV) Vector Engineering & Manufacturing Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and CMC Leads.

Executive Summary

Adeno-Associated Virus (AAV) has cemented its status as the "gold standard" delivery vehicle for in vivo gene therapy.[1][2][3] However, the transition from bench-scale efficacy to GMP-compliant manufacturing remains the industry's primary bottleneck. This guide synthesizes advanced capsid engineering strategies with scalable upstream/downstream protocols, offering a roadmap for high-titer, high-purity vector production.

PART 1: MOLECULAR ARCHITECTURE & CAPSID ENGINEERING

The first challenge in AAV development is not production, but tropism . Native serotypes (AAV1-9) often lack the specificity required for precision medicine, leading to off-target toxicity. Modern vector design moves beyond selecting a serotype to engineering it.

Rational Design vs. Directed Evolution
  • Rational Design: Involves site-directed mutagenesis of surface-exposed loops (e.g., the VR-IV loop on the capsid surface) to ablate native binding or insert novel peptide ligands. This requires high-resolution structural data (Cryo-EM).

  • Directed Evolution: A "survival of the fittest" approach. Large capsid libraries (

    
     variants) are created via DNA shuffling or error-prone PCR. These libraries are injected in vivo, and capsids that successfully transduce the target tissue are recovered by PCR and subjected to iterative selection rounds.
    
The Transduction Pathway (Mechanism of Action)

Understanding the intracellular trafficking of AAV is critical for designing vectors that escape endosomal entrapment—a common rate-limiting step.

Figure 1: AAV Intracellular Trafficking Pathway Visualizing the journey from receptor binding to nuclear episomal formation.

AAV_Transduction AAV rAAV Vector Receptor Cell Surface Receptor (e.g., AAVR) AAV->Receptor Binding Endosome Endosomal Entrapment Receptor->Endosome Endocytosis Escape Endosomal Escape (PLA2 Activity) Endosome->Escape pH Drop Nucleus Nuclear Entry Escape->Nucleus Nuclear Pore Complex Uncoating Capsid Uncoating Nucleus->Uncoating Episome Episomal Concatemerization Uncoating->Episome Second-Strand Synthesis

Caption: The critical path of AAV transduction. Note that endosomal escape (green) is often the rate-limiting step modulated by capsid surface pH sensitivity.

PART 2: UPSTREAM MANUFACTURING (The Production Engine)

Scalability is the enemy of the Triple Transfection method. While adherent HEK293 cells are sufficient for R&D, clinical supply requires suspension adaptation or alternative platforms.

Comparative Analysis of Production Platforms
FeatureHEK293 Triple Transfection Baculovirus / Sf9 System Producer Cell Lines (Stable)
Speed to Clinic Fast (No viral banking required)Medium (Bacmid generation)Slow (Clone selection)
Scalability Limited (Transfection efficiency drops >200L)High (Infection based)High (Induction based)
Packaging Efficiency High (% Full capsids ~20-40%)Variable (High empty capsid load)Variable
Post-Translational Mods Human-like (Low immunogenicity risk)Insect-like (Altered glycosylation)Human-like
Protocol: Optimized Triple Transfection (Suspension HEK293)

Standard Operating Procedure for 1L Bioreactor Scale.

  • Cell Seeding: Inoculate suspension HEK293 cells at

    
     cells/mL in chemically defined, serum-free media.
    
  • Growth Phase: Culture for 24 hours until density reaches

    
     cells/mL. Critical: Viability must be >95%.
    
  • Transfection Complex Formation:

    • Plasmid Ratio: Mix pHelper : pRepCap : pTransgene at a 2:1:1 molar ratio . Total DNA load: 1.5 µg/mL of culture.

    • Transfection Reagent: Use PEI (Polyethylenimine) Max. Ratio of PEI:DNA = 2:1 (w/w) .

    • Incubation: Vortex vigorously and incubate for 15 minutes at room temperature to form polyplexes.

  • Transfection: Add complex dropwise to the bioreactor.

  • Harvest: Harvest 72 hours post-transfection. Add Lysis Buffer (50 mM Tris, 2 mM MgCl2, 0.5% Tween-20) directly to the bioreactor if performing in-situ lysis, or pellet cells if the serotype is not secreted.

  • Nuclease Treatment: Add Benzonase (50 U/mL) and incubate at 37°C for 1 hour to digest plasmid DNA and host chromatin. This reduces viscosity and improves chromatography performance.

PART 3: DOWNSTREAM PROCESSING (Purification)

The primary objective downstream is the separation of Empty vs. Full capsids . Empty capsids are immunogenic impurities that compete for receptor binding but deliver no therapeutic payload.

The Purification Workflow

Modern GMP processes have moved away from Cesium Chloride (CsCl) ultracentrifugation toward scalable chromatography.

Figure 2: Scalable GMP Manufacturing Workflow From harvest to final fill-finish.

AAV_Manufacturing Harvest Harvest & Lysis (Triton X-100 / Benzonase) Clarification Clarification (Depth Filtration) Harvest->Clarification Remove Debris Affinity Affinity Capture (AAVX / Poros Capture) Clarification->Affinity Bind & Elute Polishing Polishing / Full Enrichment (Anion Exchange - AEX) Affinity->Polishing Remove Empties TFF TFF / Buffer Exchange (Concentration) Polishing->TFF Formulation Sterile Sterile Filtration (0.2 µm) TFF->Sterile Final Fill

Caption: The "Polishing" step (Green) utilizing Anion Exchange (AEX) is the critical control point for separating empty capsids (pI ~6.3) from full capsids (pI ~5.9).

PART 4: ANALYTICAL CHARACTERIZATION (QC)

Regulatory bodies (FDA/EMA) require rigorous quantification of the Vector Genome (VG) Titer and Capsid Titer .

Titer Quantification: qPCR vs. ddPCR

Droplet Digital PCR (ddPCR) has superseded qPCR as the industry standard due to its absolute quantification capability, eliminating the need for a standard curve.[2][4]

MetricqPCR (Quantitative PCR) ddPCR (Droplet Digital PCR)
Method Relative quantification (Standard Curve)Absolute quantification (Poisson stats)
Precision Lower (CV 20-30%)High (CV <10%)
Inhibitor Tolerance Low (Sensitive to media components)High (Endpoint assay)
FDA Status Acceptable (Legacy)Preferred (Current Gold Standard)
Protocol: ddPCR for AAV Titration
  • Capsid Lysis: Dilute AAV sample 1:100. Treat with Proteinase K at 50°C for 1 hour to expose the genome.

  • Restriction Digest: Digest viral genome with a restriction enzyme (e.g., MspI) that does not cut within the amplicon region. This resolves secondary structures (ITRs).

  • Droplet Generation: Mix sample with ddPCR Supermix and primers/probes (targeting the transgene promoter or PolyA). Generate droplets using an automated droplet generator (~20,000 droplets/well).

  • PCR Amplification: Run endpoint PCR.

  • Read: Measure fluorescence. Positive droplets contain the target; negative do not. Calculate copies/mL using Poisson distribution.[5]

References

  • FDA Guidance for Industry. (2020).[6][7] Chemistry, Manufacturing, and Control (CMC) Information for Human Gene Therapy Investigational New Drug Applications (INDs). [Link]

  • Wang, D., Tai, P. W., & Gao, G. (2019). Adeno-associated virus vector as a platform for gene therapy delivery.[1][3][4][5][8][9][10][11][12][13] Nature Reviews Drug Discovery. [Link]

  • Gimpel, A. L., et al. (2021). Analytical methods for process and product characterization of recombinant adeno-associated virus-based gene therapies.[2][4][5][14] Molecular Therapy - Methods & Clinical Development.[1] [Link][2][4][15]

  • Bio-Rad Application Note. (2019). Measuring Adeno-Associated Virus (AAV) Vector Genome Titer Using Droplet Digital PCR. [Link]

  • Grieger, J. C., Soltys, S. M., & Samulski, R. J. (2016). Production of Recombinant Adeno-associated Virus Vectors Using Suspension HEK293 Cells and Continuous Harvest of Vector from the Culture Media for GMP FIX and FLT1 Clinical Vector. Molecular Therapy.[8][11] [Link]

Sources

Safety Operating Guide

High-Impact Safety & Operational Guide: Galegine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

While standard Safety Data Sheets (SDS) classify Galegine sulfate primarily as an irritant and harmful by ingestion, this assessment is insufficient for advanced research contexts. As the structural precursor to Metformin and the toxic principle of Galega officinalis (Goat's Rue), Galegine is a potent bioactive guanidine derivative .

The Critical Risk: Beyond chemical irritation, the primary operational risk is systemic hypoglycemia via accidental ingestion or mucosal absorption. This guide elevates your safety protocol from "standard chemical handling" to "bioactive compound containment."

Risk Assessment & Hazard Profiling

The following matrix synthesizes chemical properties with pharmacological risks to determine the necessary protection levels.

Hazard CategorySpecific RiskMechanism of ActionSeverity
Pharmacological Hypoglycemia Inhibition of mitochondrial complex I; increased peripheral glucose uptake.High (Systemic)
Physical Dust Inhalation Hygroscopic powder forms aerosols easily; irritates upper respiratory tract.Moderate
Dermal Chemical Burns Guanidine moiety is basic; prolonged contact causes caustic irritation.Moderate
Stability Hygroscopicity Absorbs atmospheric moisture, altering stoichiometry and caking.Operational

Personal Protective Equipment (PPE) Matrix

Do not rely on single-barrier protection.[1] The following PPE standards are non-negotiable for handling this compound in powder form.

Respiratory Protection[2][3][4][5]
  • Primary Control: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood or a HEPA-filtered balance enclosure .

  • Secondary Control (Outside Hood): If weighing outside containment is unavoidable (not recommended), use a full-face respirator with P100 cartridges . N95 masks are insufficient for fine bioactive salts due to poor facial seal reliability.

Dermal Protection (The "Double-Shell" Protocol)

Guanidine derivatives can penetrate compromised skin.

  • Inner Layer: 4 mil Nitrile (inspection white/blue).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (different color to visualize breaches).

  • Technique: Tape the inner glove to the lab coat sleeve if high-dust generation is expected.

Ocular Protection[3]
  • Standard: Chemical splash goggles (indirect venting). Safety glasses are inadequate due to the risk of airborne dust entering the eye from the side, which can lead to rapid mucosal absorption.

Operational Workflow: Step-by-Step

This protocol is designed to minimize static discharge (which disperses powder) and prevent cross-contamination.

Phase 1: Preparation
  • Static Mitigation: this compound is a salt and prone to static charge. Place an ionizing bar or anti-static gun inside the balance enclosure 2 minutes prior to weighing.

  • Solvent Staging: Pre-measure your solvent (usually water or DMSO) in a sealed vessel. Do not bring the bulk solvent bottle into the weighing zone.

Phase 2: Active Handling
  • Weighing: Use a disposable anti-static weighing boat. Do not use parchment paper, as the sulfate salt may adhere, leading to inaccurate dosing.

  • Transfer:

    • Incorrect: Pouring powder into solvent (creates splash/aerosol).

    • Correct: Place powder into the receiving vial first. Gently pipette solvent down the side of the vial wall to wash the powder to the bottom.

  • Dissolution: Cap the vial immediately. Vortex inside the hood.

Phase 3: Decontamination
  • The "Wet-Wipe" Method: Do not sweep dry powder.

  • Solvent: Use a 10% aqueous ethanol solution. The water solubilizes the salt, while the ethanol aids in wetting the hydrophobic surfaces.

  • Verification: Visually inspect for white residue (salt recrystallization) after the solvent dries.

Visualizing the Safety Logic

The following diagram illustrates the "Closed-Loop" safety protocol required for handling bioactive guanidines.

GalegineSafetyLoop RiskAssess 1. Risk Assessment (Bioactive Hazard) PPE 2. PPE Donning (Double Nitrile + Goggles) RiskAssess->PPE Mandatory EngControl 3. Engineering Controls (Fume Hood + Ionizer) PPE->EngControl Entry Handling 4. Active Handling (Weigh -> Solubilize) EngControl->Handling Inside Hood Handling->EngControl Spill Event Decon 5. Decontamination (Wet Wipe Protocol) Handling->Decon Post-Task Disposal 6. Disposal (Haz Waste Stream) Decon->Disposal Solids/Liquids Disposal->RiskAssess Review Protocol

Caption: The Closed-Loop Safety Protocol ensures that bioactivity risks are contained at every stage, with a feedback loop for spill management.

Emergency Response: Hypoglycemia Awareness

Because Galegine is a metabolic disruptor, standard chemical first aid must be augmented with medical surveillance.

  • In Case of Inhalation/Ingestion:

    • Immediate: Remove victim to fresh air. Rinse mouth with water (do not swallow).[2][3]

    • Surveillance: Monitor for signs of hypoglycemia within 30-60 minutes:

      • Sudden dizziness or confusion.

      • Profuse sweating (diaphoresis).

      • Tremors/Shaking.

    • Action: If conscious, provide a source of rapid sugar (glucose gel, juice). Seek emergency medical attention immediately, disclosing the exposure to a "Metformin-like hypoglycemic agent."

Disposal & Regulatory Compliance

  • Waste Stream: Segregate as Hazardous Pharmaceutical Waste . Do not dispose of down the drain.

  • Labeling: Label clearly as "this compound – Toxic Bioactive."

  • Container: High-density polyethylene (HDPE) containers are compatible and recommended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88460, this compound. Retrieved from [Link][4]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Cyanides and related compounds (Guanidine relevance). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Galegine sulfate
Reactant of Route 2
Galegine sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.